molecular formula C26H12Br4 B8136992 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene

3,6,11,14-Tetrabromodibenzo[a,c]triphenylene

Cat. No.: B8136992
M. Wt: 644.0 g/mol
InChI Key: MZDGYKZONKVZQV-UHFFFAOYSA-N
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Description

3,6,11,14-Tetrabromodibenzo[a,c]triphenylene is a polycyclic aromatic hydrocarbon derivative with the molecular formula C26H12Br4. This compound is known for its unique structure, which includes four bromine atoms attached to a dibenzo[a,c]triphenylene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene can be synthesized through the bromination of dibenzo[a,c]triphenylene. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3,6,11,14-Tetrabromodibenzo[a,c]triphenylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene involves its interaction with molecular targets through its bromine atoms and aromatic core. These interactions can lead to various effects, such as changes in the electronic properties of the compound or its binding affinity to specific biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,7,10,15-Tetrabromodibenzo[g,p]chrysene
  • Dibenzo[a,c]triphenylene, 2,7,10,15-tetrabromo-

Comparison: 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene is unique due to its specific bromination pattern and the resulting chemical propertiesFor instance, the position of bromine atoms can significantly influence the compound’s electronic properties and its interactions with other molecules .

Properties

IUPAC Name

5,10,18,23-tetrabromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H12Br4/c27-13-1-5-17-21(9-13)22-10-14(28)3-7-19(22)26-20-8-4-16(30)12-24(20)23-11-15(29)2-6-18(23)25(17)26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDGYKZONKVZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H12Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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